molecular formula C23H17ClN4O2 B2880586 (E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 391220-86-3

(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B2880586
CAS No.: 391220-86-3
M. Wt: 416.87
InChI Key: IUVZISYPMGSVEE-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to affect the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, including alterations in gene expression and cellular behavior .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For example, if the compound targets enzymes involved in cell proliferation, it may alter the rate of cell division. If it targets signaling pathways, it may change gene expression patterns and cellular behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other molecules can affect the compound’s ability to reach its targets. The pH and temperature of the environment can also affect the compound’s stability and activity .

Properties

IUPAC Name

6-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2/c24-17-7-8-19-18(13-17)22(16-4-2-1-3-5-16)27-23(26-19)28-25-14-15-6-9-20-21(12-15)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVZISYPMGSVEE-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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